3-Deazaneplanocin
Vue d'ensemble
Description
3-Deazaneplanocin A (DZNep) is a carbocyclic analog of adenosine . It has antimetastatic properties and is used to treat diseases like Ebola virus disease, gastric cancer, myeloma, and lymphoma . It was synthesized as an inhibitor of S-adenosylhomocysteine hydrolase . It is an analog of adenosine and inhibits S-adenosylhomocysteine hydrolase through competition with the substrate, adenosine .
Synthesis Analysis
The synthesis of 3-Deazaneplanocin A has been achieved through various methods . One method involves the synthesis of 3,7-dideazaneplanocin in five steps from a readily available cyclopentenol . Another method involves the conversion of the requisite trityl protected cyclopentenol into mesylate, which is then reacted with 4-chloro-1H-pyrrolo[3,2-c]pyridine in the presence of sodium hydride .
Molecular Structure Analysis
The molecular formula of 3-Deazaneplanocin A is C12H14N4O3 . It is a cyclopentenyl analog of 3-deazaadenosine .
Chemical Reactions Analysis
3-Deazaneplanocin A acts as an inhibitor of S-adenosylmethionine-dependent methyltransferase . It targets the degradation of EZH2, preferentially inducing apoptosis in various hematological malignancies .
Physical And Chemical Properties Analysis
The molecular weight of 3-Deazaneplanocin A is 298.73 . It is a cyclopentenyl analog of 3-deazaadenosine .
Applications De Recherche Scientifique
1. Chondrosarcoma Treatment
- Application Summary: DZNep has been used in combination with cisplatin to enhance the response to platinum-based therapy in chondrosarcomas .
- Methods of Application: Chondrosarcoma cell lines were cultured in the presence of DZNep and/or cisplatin. Cell growth was evaluated by counting viable cells, and apoptosis was determined by Apo2.7 expression by flow cytometry .
- Results: The DZNep/cisplatin combination reduced cell survival and increased apoptosis compared to each drug alone in chondrosarcomas .
2. Pancreatic Cancer Treatment
- Application Summary: DZNep has been used in combination with gemcitabine to enhance the response to each drug in pancreatic cancer cells .
- Methods of Application: Pancreatic cancer cells were treated with DZNep and gemcitabine. The antiproliferative activity of the drugs was assessed, and apoptosis was determined .
- Results: DZNep enhanced the antiproliferative activity of gemcitabine, reduced cell migration, and increased E-cadherin mRNA and protein expression .
3. Colorectal Cancer Treatment
- Application Summary: DZNep has been used to examine the potential involvement of autophagy and apoptosis in colorectal cancer (CRC) cells .
4. Glioblastoma Multiforme Treatment
- Application Summary: DZNep has been used to inhibit the self-renewal of glioblastoma multiforme cancer stem cells .
5. Ovarian Tumor Progression
- Application Summary: DZNep has been used to test its effect on ovarian tumor progression .
- Results: DZNep could inhibit the proliferation of A2780 (a type of ovarian cancer cell), induce apoptosis, inhibit migration, and increase the expression of E-cadherin .
6. Acute Myeloid Leukemia Treatment
- Application Summary: DZNep has been used in combination with the pan-histone deacetylase inhibitor panobinostat against human acute myeloid leukemia (AML) cells .
- Methods of Application: AML cells were treated with DZNep and panobinostat. The antileukemic effects were assessed in mice implanted with AML cells .
- Results: DZNep’s antileukemic effects were synergistically enhanced when used in combination with panobinostat .
7. Breast Cancer Treatment
- Application Summary: DZNep has been used in combination with cisplatin to enhance the response to platinum-based therapy in breast cancers .
- Methods of Application: Breast cancer cell lines were cultured in the presence of DZNep and/or cisplatin. Cell growth was evaluated by counting viable cells, and apoptosis was determined by Apo2.7 expression by flow cytometry .
- Results: The DZNep/cisplatin combination reduced cell survival and increased apoptosis compared to each drug alone in breast cancers .
8. Lung Cancer Treatment
- Application Summary: DZNep has been used in combination with cisplatin to enhance the response to platinum-based therapy in lung cancers .
- Methods of Application: Lung cancer cell lines were cultured in the presence of DZNep and/or cisplatin. Cell growth was evaluated by counting viable cells, and apoptosis was determined by Apo2.7 expression by flow cytometry .
- Results: The DZNep/cisplatin combination reduced cell survival and increased apoptosis compared to each drug alone in lung cancers .
9. Prostate Cancer Treatment
- Application Summary: DZNep has been used in combination with cisplatin to enhance the response to platinum-based therapy in prostate cancers .
- Methods of Application: Prostate cancer cell lines were cultured in the presence of DZNep and/or cisplatin. Cell growth was evaluated by counting viable cells, and apoptosis was determined by Apo2.7 expression by flow cytometry .
- Results: The DZNep/cisplatin combination reduced cell survival and increased apoptosis compared to each drug alone in prostate cancers .
10. Melanoma Treatment
- Application Summary: DZNep has been used in combination with cisplatin to enhance the response to platinum-based therapy in melanomas .
- Methods of Application: Melanoma cell lines were cultured in the presence of DZNep and/or cisplatin. Cell growth was evaluated by counting viable cells, and apoptosis was determined by Apo2.7 expression by flow cytometry .
- Results: The DZNep/cisplatin combination reduced cell survival and increased apoptosis compared to each drug alone in melanomas .
11. Leukemia Treatment
- Application Summary: DZNep has been used in combination with cisplatin to enhance the response to platinum-based therapy in leukemias .
- Methods of Application: Leukemia cell lines were cultured in the presence of DZNep and/or cisplatin. Cell growth was evaluated by counting viable cells, and apoptosis was determined by Apo2.7 expression by flow cytometry .
- Results: The DZNep/cisplatin combination reduced cell survival and increased apoptosis compared to each drug alone in leukemias .
12. Lymphoma Treatment
- Application Summary: DZNep has been used in combination with cisplatin to enhance the response to platinum-based therapy in lymphomas .
- Methods of Application: Lymphoma cell lines were cultured in the presence of DZNep and/or cisplatin. Cell growth was evaluated by counting viable cells, and apoptosis was determined by Apo2.7 expression by flow cytometry .
- Results: The DZNep/cisplatin combination reduced cell survival and increased apoptosis compared to each drug alone in lymphomas .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14)/t8-,10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKHWTRUYNAGFG-IEBDPFPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30144562 | |
Record name | 3-Deazaneplanocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deazaneplanocin | |
CAS RN |
102052-95-9 | |
Record name | 3-Deazaneplanocin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102052-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Deazaneplanocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102052959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Deazaneplanocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 102052-95-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-DEAZANEPLANOCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544SH4020S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.